molecular formula C5H2BrClFNO2S B8017080 5-Bromo-6-chloropyridine-3-sulfonyl fluoride

5-Bromo-6-chloropyridine-3-sulfonyl fluoride

Cat. No.: B8017080
M. Wt: 274.50 g/mol
InChI Key: YNZKFODLIQLWAM-UHFFFAOYSA-N
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Description

5-Bromo-6-chloropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H2BrClFNO2S and a molecular weight of 274.5 g/mol . It is characterized by the presence of bromine, chlorine, and sulfonyl fluoride groups attached to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 5-Bromo-6-chloropyridine-3-sulfonyl fluoride typically involves the reaction of 5-bromo-6-chloropyridine with sulfonyl fluoride reagents under specific conditions. The reaction conditions often include the use of a base such as triethylamine and an appropriate solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Bromo-6-chloropyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like triethylamine for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction pathway chosen.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloropyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active sites of certain enzymes, leading to their inhibition . This interaction can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar compounds to 5-Bromo-6-chloropyridine-3-sulfonyl fluoride include other halogenated pyridine derivatives and sulfonyl fluoride-containing compounds. For example:

Properties

IUPAC Name

5-bromo-6-chloropyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFNO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZKFODLIQLWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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